3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine

Übersicht

Beschreibung

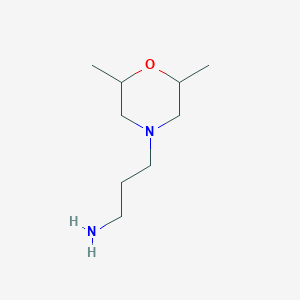

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.268 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a morpholine ring substituted with two methyl groups at positions 2 and 6, and a propan-1-amine group attached to the nitrogen atom of the morpholine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Methylation: The morpholine ring is then methylated at positions 2 and 6 using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Propan-1-amine Group: The final step involves the reaction of the dimethylmorpholine with 3-chloropropan-1-amine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amines with various alkyl groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has multiple applications across different scientific domains:

Medicinal Chemistry

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is investigated for its therapeutic properties. Its unique structure allows it to act as a building block for drug development. Notably, it has shown potential as an inhibitor of the transforming growth factor-β activated kinase (TAK1), which is implicated in cancer cell survival and proliferation. In vitro studies indicate that it can inhibit TAK1 with an IC50 value of approximately 55 nM, making it a candidate for anti-cancer therapies.

Proteomics Research

This compound is utilized as a reagent in proteomics to study protein structures and functions. It aids in the analysis of enzyme interactions and cellular processes, contributing to a better understanding of biochemical pathways.

Biological Studies

In biological assays, this compound is used to explore enzyme interactions and cellular mechanisms. Its ability to modulate enzyme activity makes it valuable in studying various biological systems.

Industrial Applications

The compound serves as an intermediate in the synthesis of specialty chemicals and other chemical compounds. Its reactivity allows for diverse applications in industrial chemistry.

Similar Compounds

| Compound Name | Structural Differences | Potential Applications |

|---|---|---|

| 3-(2,6-Dimethylmorpholin-4-yl)propan-2-amine | Amine group at position 2 | Similar medicinal applications |

| 3-(2,6-Dimethylmorpholin-4-yl)butan-1-amine | Longer carbon chain | Potentially different pharmacokinetics |

| 3-(2,6-Dimethylmorpholin-4-yl)propan-1-ol | Hydroxyl group instead of amine | Different reactivity and biological activity |

This compound stands out due to its specific substitution pattern on the morpholine ring and the presence of the propan-1-amine group. These features impart distinct chemical properties that enhance its utility in research.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2,6-Dimethylmorpholin-4-yl)propan-2-amine: Similar structure but with a different position of the amine group.

3-(2,6-Dimethylmorpholin-4-yl)butan-1-amine: Similar structure but with a longer carbon chain.

3-(2,6-Dimethylmorpholin-4-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is unique due to its specific substitution pattern on the morpholine ring and the presence of the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The propan-1-amine side chain may contribute to its binding affinity and selectivity for specific receptors or enzymes.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the transforming growth factor-β activated kinase (TAK1). In vitro assays demonstrated that this compound exhibits potent inhibition of TAK1 with an IC50 value of approximately 55 nM, which is significantly more effective than other known inhibitors like takinib (IC50 = 187 nM) . TAK1 is crucial in various signaling pathways associated with cancer cell survival and proliferation, making this compound a candidate for anti-cancer therapies.

Antitumor Activity

In cell line studies, the compound showed growth inhibition in multiple myeloma cell lines (MPC-11 and H929), with GI50 values as low as 30 nM . This suggests that the compound may have therapeutic potential in treating multiple myeloma by targeting the TAK1 pathway, which is often upregulated in these malignancies.

The mechanism through which this compound exerts its effects involves several key interactions:

- Binding to TAK1 : The oxygen atom in the morpholine ring interacts with the conserved lysine residue (Lys-63) in the ATP-binding site of TAK1, crucial for its enzymatic activity .

- Impact on Signaling Pathways : Inhibition of TAK1 leads to reduced activation of downstream signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3. This results in decreased expression of critical regulators involved in tumor growth and survival .

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies indicate that this compound has favorable absorption characteristics but requires further optimization to enhance bioavailability. Toxicity assessments are ongoing to determine the therapeutic window and safety profile in vivo .

Case Studies

A notable study involved the administration of this compound in rodent models to assess its efficacy against multiple myeloma. Results indicated significant tumor reduction correlated with TAK1 inhibition, supporting further development for clinical applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

| Compound | Target | IC50 (nM) | GI50 (nM) | Remarks |

|---|---|---|---|---|

| This compound | TAK1 | 55 | 30 | Potent inhibitor; potential anti-MM agent |

| Takinib | TAK1 | 187 | N/A | Known inhibitor; less potent |

| Other TAK1 inhibitors | Varies | >200 | N/A | Generally less effective |

Eigenschaften

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFZHABTMWBHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442365 | |

| Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91551-59-6 | |

| Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.